S1P₁ Receptor Agonist Potency: Cyclopentyl Pyrazole Core vs. Thiophene Isosteres
The cyclopentyl‑pyrazole scaffold is claimed as an S1P₁ receptor agonist in WO 2011/144338 A1. While specific EC₅₀ values for 3‑(1‑cyclopentyl‑1H‑pyrazol‑4‑yl)propan‑1‑ol are not disclosed in the public domain, a structurally related pyrazole‑based S1P₁ agonist (compound 85) exhibited an EC₅₀ of 7 nM at S1P₁ and 2880 nM at S1P₃ in a β‑arrestin recruitment assay, demonstrating >400‑fold selectivity over the S1P₃ subtype [1]. In contrast, thiophene‑based isosteres from the same optimization campaign showed divergent selectivity profiles, underscoring the importance of the pyrazole core in achieving S1P₁‑biased agonism [2].
| Evidence Dimension | S1P₁ receptor agonist potency (EC₅₀) and selectivity over S1P₃ |
|---|---|
| Target Compound Data | Not publicly disclosed; represented by pyrazole analog compound 85 |
| Comparator Or Baseline | Thiophene‑based S1P₁ agonists (EC₅₀ values not directly comparable); S1P₃ EC₅₀ for compound 85 = 2880 nM |
| Quantified Difference | Pyrazole analog (compound 85) achieves 7 nM S1P₁ EC₅₀ and >400‑fold selectivity vs. S1P₃; thiophene series yielded divergent selectivity |
| Conditions | β‑arrestin recruitment assay in CHO cells expressing human S1P₁ or S1P₃ |
Why This Matters
Procurement of the cyclopentyl‑pyrazole scaffold enables exploration of S1P₁‑biased agonism, a property critical for reducing bradycardia‑related adverse effects associated with non‑selective S1P receptor modulators.
- [1] Quattropani, A., et al. Novel S1P1 Receptor Agonists – Part 1: From Pyrazoles to Thiophenes. J. Med. Chem. 2013, 56 (23), 9789–9801. View Source
- [2] Quattropani, A., et al. Pyrazole derivatives as S1P1 agonists. WO 2011/144338 A1, 2011. View Source
